An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Isomeric Ambiguity
Chemical Identity and Predicted Physicochemical Properties
The structure of 1-(bromomethyl)-3-chloro-2-methylbenzene features a benzene ring substituted with a bromomethyl, a chloro, and a methyl group at positions 1, 3, and 2, respectively. The presence of the reactive benzylic bromide moiety makes it a valuable intermediate for introducing the 3-chloro-2-methylbenzyl scaffold into larger molecules. Due to the lack of experimental data for this specific isomer, the following table presents predicted physicochemical properties based on its structure and comparison with related compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₈BrCl | |
| Molecular Weight | 219.51 g/mol | |
| Appearance | Colorless to pale yellow liquid | Prediction based on similar benzyl bromides. |
| Boiling Point | ~230-240 °C at 760 mmHg | Estimated from related isomers. |
| Density | ~1.5 g/cm³ | Estimated from related isomers. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). | Typical for halogenated aromatic compounds. |
| Reactivity | The benzylic bromide is a strong electrophile, susceptible to nucleophilic substitution. | The primary site of reactivity. |
Proposed Synthesis of 1-(Bromomethyl)-3-chloro-2-methylbenzene
A plausible and efficient synthetic route to 1-(bromomethyl)-3-chloro-2-methylbenzene commences with the commercially available 2-chloro-6-methylaniline (CAS: 87-63-8)[3]. The synthesis involves a two-step sequence: a Sandmeyer reaction to deaminate the starting material to form 2-chloro-6-methyltoluene, followed by a selective free-radical benzylic bromination.
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-3-chloro-2-methylbenzene.
Experimental Protocol: Synthesis of 2-Chloro-6-methyltoluene
Causality: The Sandmeyer reaction is a well-established method for replacing an amino group on an aromatic ring with a variety of substituents. In this protocol, the amino group of 2-chloro-6-methylaniline is first converted to a diazonium salt, which is then reduced with hypophosphorous acid to yield the desired toluene derivative. This deamination is a crucial step as the methyl group is now available for subsequent benzylic functionalization.
Step-by-Step Methodology:
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Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-chloro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Deamination: In a separate flask, cool a solution of hypophosphorous acid (50% in water, 3-4 equivalents) to 0 °C.
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Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Work-up: Extract the reaction mixture with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude 2-chloro-6-methyltoluene by vacuum distillation to obtain the pure product.
Experimental Protocol: Synthesis of 1-(Bromomethyl)-3-chloro-2-methylbenzene
Causality: The benzylic C-H bonds of toluene and its derivatives are significantly weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as aromatic bromination[4]. A radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the reaction.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
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Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude 1-(bromomethyl)-3-chloro-2-methylbenzene can be purified by vacuum distillation or column chromatography on silica gel.
Application in Drug Discovery: A Versatile Electrophilic Building Block
Substituted benzyl bromides are pivotal intermediates in medicinal chemistry due to their ability to act as electrophilic synthons for the introduction of a substituted benzyl moiety into a target molecule[5][6]. The bromomethyl group of 1-(bromomethyl)-3-chloro-2-methylbenzene is a potent electrophile that readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the facile construction of carbon-heteroatom and carbon-carbon bonds, a cornerstone of drug synthesis.
Caption: General nucleophilic substitution reaction of 1-(Bromomethyl)-3-chloro-2-methylbenzene.
Exemplary Protocol: Synthesis of a Benzyl Ether Derivative
Causality: The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide, is a fundamental transformation in organic synthesis. This protocol demonstrates the utility of 1-(bromomethyl)-3-chloro-2-methylbenzene in forming an ether linkage, a common motif in pharmacologically active compounds.
Step-by-Step Methodology:
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Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a chosen alcohol (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
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Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide. Stir for 30 minutes.
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Nucleophilic Substitution: Slowly add a solution of 1-(bromomethyl)-3-chloro-2-methylbenzene (1 equivalent) in the same anhydrous solvent to the alkoxide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Work-up: Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzyl ether derivative.
Safety and Handling
Substituted benzyl bromides are lachrymators and skin irritants[7]. They should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to their reactivity, they should be stored in a cool, dry place away from moisture and nucleophilic reagents.
Conclusion
While the definitive identification of 1-(bromomethyl)-3-chloro-2-methylbenzene is hampered by the lack of a specific CAS number, its synthesis is readily achievable through established organic transformations. Its reactive benzylic bromide functionality positions it as a valuable and versatile building block for the synthesis of complex organic molecules, with significant potential in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to synthesize, handle, and utilize this compound in their research endeavors.
References
-
LookChem. 2-Chloro-6-(methylthio)toluene CAS NO.82961-52-2. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
PubChem. 2-Chloro-6-methylaniline. [Link]
- Google Patents. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.
-
YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]
- Google Patents. US4191621A - Process for the production of substituted benzal and benzyl bromides.
-
ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]
-
ResearchGate. Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]
-
Sciforum. Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Chemsrc. 1-Bromo-3-chloro-2-methylbenzene | CAS#:62356-27-8. [Link]
-
YouTube. Organic Mechanism - Benzylic Bromination NBS Radical 001. [Link]
-
Royal Society of Chemistry. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]
- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
-
PubChem. 1-Bromo-2-chloro-3-methylbenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). [Link]
-
PubChem. 1-(Bromomethyl)-3-chlorobenzene. [Link]
Sources
- 1. 1-Bromo-3-chloro-2-methylbenzene | CAS#:62356-27-8 | Chemsrc [chemsrc.com]
- 2. 134271-45-7|1-(bromomethyl)-2-chloro-3-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. US4191621A - Process for the production of substituted benzal and benzyl bromides - Google Patents [patents.google.com]
- 6. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 7. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]
